molecular formula C20H16FNOS B5728931 2-(benzylthio)-N-(4-fluorophenyl)benzamide

2-(benzylthio)-N-(4-fluorophenyl)benzamide

Cat. No. B5728931
M. Wt: 337.4 g/mol
InChI Key: DXXGJYSBFCYKLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylthio)-N-(4-fluorophenyl)benzamide is a chemical compound with the molecular formula C20H16FNO2S. It is a member of the benzamide family of compounds, which are known to have a wide range of biological activities. In recent years, there has been a growing interest in the synthesis, mechanisms of action, and potential applications of this compound in scientific research.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(4-fluorophenyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in cells. Specifically, it has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in cells and animals. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and inhibit the replication of certain viruses. It has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(benzylthio)-N-(4-fluorophenyl)benzamide in laboratory experiments is that it is relatively easy to synthesize and can be obtained in relatively large quantities. It also has a range of biological activities, making it useful for studying a variety of different cellular processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are a number of different directions that future research on 2-(benzylthio)-N-(4-fluorophenyl)benzamide could take. One possible direction is to further investigate its anti-cancer properties and explore its potential as a cancer treatment. Another direction is to study its neuroprotective effects and explore its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, future research could focus on improving our understanding of the compound's mechanism of action, which could lead to the development of more targeted and effective treatments.

Synthesis Methods

The synthesis of 2-(benzylthio)-N-(4-fluorophenyl)benzamide involves the reaction of 4-fluoroaniline with benzyl isothiocyanate in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-aminobenzamide to give the final product. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory techniques.

Scientific Research Applications

2-(Benzylthio)-N-(4-fluorophenyl)benzamide has been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied extensively in vitro and in vivo, and has shown promising results in a number of different applications.

properties

IUPAC Name

2-benzylsulfanyl-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNOS/c21-16-10-12-17(13-11-16)22-20(23)18-8-4-5-9-19(18)24-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXGJYSBFCYKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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